molecular formula C27H44N2O5 B12642102 N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine CAS No. 920336-97-6

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine

Cat. No.: B12642102
CAS No.: 920336-97-6
M. Wt: 476.6 g/mol
InChI Key: ROXOGKGVZZNJTP-URXFXBBRSA-N
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Description

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine is a synthetic compound with a molecular formula of C27H44N2O5 It is characterized by the presence of a dodecyloxybenzoyl group attached to a valyl-alanine dipeptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The dodecyloxy group can be oxidized under strong oxidative conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of new alkoxy derivatives.

Scientific Research Applications

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group may interact with hydrophobic regions of proteins, while the valyl-alanine dipeptide can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine is unique due to the combination of a long alkyl chain (dodecyloxy group) and a dipeptide (valyl-alanine), which imparts distinct physicochemical properties and potential biological activities.

Properties

CAS No.

920336-97-6

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)25(30)29-24(20(2)3)26(31)28-21(4)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1

InChI Key

ROXOGKGVZZNJTP-URXFXBBRSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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